6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, also known as CL-218872, is a synthetic compound with the molecular formula CHFN and a molecular weight of 384.38 g/mol. This compound was first synthesized in the 1970s by Albright et al. and has been studied for its potential biological activities, particularly in relation to the central nervous system. Although it was initially believed to exhibit properties similar to benzodiazepines, further development as a therapeutic agent has not been pursued, and it remains unapproved for medical use.
The compound is classified under the category of triazole derivatives and piperazine-based compounds. Its unique structure combines a trifluoromethyl group and a piperazine moiety, which may contribute to its biological activity. The compound's CAS number is 338962-60-0, and it can be sourced for research purposes from various chemical suppliers.
The synthesis of 6-[4-(2,6-dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine can be achieved through several methods involving multi-step reactions. The key steps typically include:
Technical details regarding specific reagents and conditions used in these reactions are generally found in specialized chemical literature but are not extensively documented for this compound due to its limited commercial application.
The molecular structure of 6-[4-(2,6-dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine features several notable components:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its conformational flexibility and interactions with biological targets.
While specific chemical reactions involving 6-[4-(2,6-dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine are not extensively documented in literature due to its limited use, compounds within this class have been shown to undergo various reactions typical of heterocycles:
These reactions indicate that the compound may have potential for further derivatization and exploration in medicinal chemistry.
In vitro assays measuring binding affinity and functional activity against these receptors could provide further insights into its pharmacological profile.
The physical and chemical properties of 6-[4-(2,6-dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine include:
These properties are crucial for understanding how the compound behaves under different laboratory conditions and its potential applications in research.
Although 6-[4-(2,6-dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has not been developed into a therapeutic agent, its structural characteristics suggest potential applications in scientific research:
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4